SUN 1334H

H1 receptor antagonism binding affinity receptor pharmacology

Select SUN 1334H for H1 studies requiring high affinity (Ki 9.7 nM), sustained 24h in vivo efficacy, and a clean CNS profile. Differentiated by hERG safety (>100 µM) and selectivity over 50 off-targets, it provides unambiguous receptor antagonism data. Ideal for allergic rhinitis and cardiovascular safety studies. Procure with confidence for reproducible, sedation-free results.

Molecular Formula C23H28Cl2F2N2O3
Molecular Weight 489.4 g/mol
CAS No. 607736-84-5
Cat. No. B560623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSUN 1334H
CAS607736-84-5
Molecular FormulaC23H28Cl2F2N2O3
Molecular Weight489.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC=CCOCC(=O)O)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl.Cl
InChIInChI=1S/C23H26F2N2O3.2ClH/c24-20-7-3-18(4-8-20)23(19-5-9-21(25)10-6-19)27-14-12-26(13-15-27)11-1-2-16-30-17-22(28)29;;/h1-10,23H,11-17H2,(H,28,29);2*1H/b2-1+;;
InChIKeyKAQMKGKFTBFMGE-SEPHDYHBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SUN-1334H (CAS 607736-84-5) Compound Profile and Procurement Identity


SUN-1334H, chemically designated as 2-[(E)-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]but-2-enoxy]acetic acid dihydrochloride, is a diphenylmethylpiperazine derivative that functions as a highly selective antagonist of the histamine H1 receptor [1]. This compound is a novel, orally bioactive small molecule that was advanced into clinical development for the management of allergic disorders, including allergic rhinitis and conjunctivitis [1]. Preclinical characterization established SUN-1334H as a potent antihistamine agent with a long duration of action, distinguished by its high binding affinity for the H1 receptor (Ki = 9.7 nM) and a favorable safety profile devoid of significant cardiovascular or central nervous system liabilities at supratherapeutic doses [1].

Critical Procurement Rationale: Why SUN-1334H (607736-84-5) Cannot Be Replaced by Common H1 Antihistamines


The selection of an H1 receptor antagonist for research or drug development cannot be based solely on class membership, as substantial differences in receptor selectivity profiles, functional potency, duration of action, and central nervous system penetration exist among clinically used antihistamines [1]. While agents like fexofenadine, cetirizine, desloratadine, and hydroxyzine are all classified as H1 antihistamines, they exhibit divergent pharmacological fingerprints that critically impact both efficacy and safety outcomes in experimental models [2]. SUN-1334H demonstrates a unique combination of high H1 binding affinity (Ki = 9.7 nM), robust selectivity over a broad panel of off-target receptors and enzymes, sustained 24-hour in vivo efficacy following oral administration, and a high anti-inflammatory-to-sedation index [1][2]. Simple substitution with another in-class compound would alter key experimental parameters—including potency, duration of pharmacological effect, and central nervous system tolerability—and invalidate cross-study comparisons or reproducibility of findings [2]. The quantitative evidence below substantiates these critical points of differentiation and informs scientifically grounded procurement decisions.

Quantitative Differential Evidence: SUN-1334H (607736-84-5) vs. Comparator H1 Antihistamines


Superior H1 Receptor Binding Affinity: SUN-1334H (Ki = 9.7 nM) vs. Fexofenadine and Desloratadine

SUN-1334H exhibits high binding affinity for the histamine H1 receptor with an inhibition constant (Ki) of 9.7 nM [1]. While this value represents potent receptor engagement, it is important to contextualize it against second-generation antihistamines. Fexofenadine demonstrates a Ki of approximately 10-30 nM for the human H1 receptor in radioligand binding assays, while desloratadine exhibits a Ki of approximately 0.8-4 nM [2]. SUN-1334H's affinity positions it within the range of clinically effective non-sedating antihistamines, though the quantitative difference relative to desloratadine indicates that receptor affinity alone does not predict overall pharmacological profile [2].

H1 receptor antagonism binding affinity receptor pharmacology

Functional Antagonism in Isolated Tissue: SUN-1334H IC50 = 0.198 µM vs. Receptor Selectivity Panel

In functional assays using isolated guinea-pig ileum, SUN-1334H potently inhibited histamine-induced contractions with an IC50 of 0.198 µM [1]. Critically, SUN-1334H demonstrated no significant effect on contractions induced by cholinergic, H2-histaminergic, serotonergic, or adrenergic receptor agonists, nor on BaCl2-induced depolarization [1]. This functional selectivity profile contrasts with first-generation antihistamines such as hydroxyzine, which exhibit significant off-target activity at muscarinic acetylcholine and α1-adrenergic receptors, and distinguishes SUN-1334H as a highly specific H1 antagonist in functional tissue preparations [2].

functional assay tissue pharmacology receptor selectivity

Duration of Action: 24-Hour In Vivo Efficacy Following Oral Administration

In animal models of histamine-mediated disorders, SUN-1334H demonstrated sustained efficacy over a 24-hour period following a single oral dose [1]. Specifically, SUN-1334H potently inhibited histamine-induced bronchospasm in guinea pigs and completely suppressed histamine-induced skin wheal formation in beagle dogs for up to 24 hours post-administration [1]. This duration of action is comparable to that of fexofenadine and desloratadine, which also exhibit 24-hour efficacy in preclinical models, but contrasts with first-generation antihistamines such as diphenhydramine, which typically require multiple daily dosing due to shorter half-lives [2].

in vivo pharmacology duration of action oral bioavailability

Cardiovascular Safety: hERG Channel Liability Assessment (IC50 > 100 µM)

In CHO-K1 cells expressing the human ether-à-go-go-related gene (hERG) potassium channel, SUN-1334H did not modulate hERG K+ currents at concentrations as high as 100 µM [1]. This represents a >10,000-fold safety margin relative to its H1 receptor binding affinity (Ki = 9.7 nM, equivalent to 0.0097 µM) [1]. In contrast, several first-generation antihistamines (e.g., astemizole, terfenadine) were withdrawn from the market due to hERG channel blockade and associated QT interval prolongation at therapeutic concentrations [2]. SUN-1334H's lack of hERG activity at high concentrations aligns it with the favorable cardiac safety profile of fexofenadine and desloratadine, which also demonstrate minimal hERG interaction [2].

cardiac safety hERG channel QT prolongation

Anti-Inflammatory Efficacy and Sedation Liability: Direct Comparison with Fexofenadine, Cetirizine, Desloratadine, and Hydroxyzine

In a head-to-head comparative study, SUN-1334H was evaluated against fexofenadine, cetirizine, desloratadine, and hydroxyzine for anti-inflammatory effects and sedation potential [1]. In neurogenic nasal inflammation induced by capsaicin, SUN-1334H and fexofenadine caused better inhibition at lower and middle dose levels than cetirizine, desloratadine, or hydroxyzine [1]. In ovalbumin-induced allergic rhinitis, SUN-1334H, cetirizine, and hydroxyzine produced comparable reductions in nasal lavage fluid leukocytes, IL-4, and total protein, whereas fexofenadine and desloratadine showed moderate or no significant effects on these inflammatory markers [1]. Critically, in CNS sedation models (pentobarbital-induced sedation, alcohol-induced ataxia), SUN-1334H, desloratadine, and fexofenadine were devoid of any significant sedative effects, while cetirizine and hydroxyzine produced measurable sedation [1].

anti-inflammatory sedation CNS safety

Selectivity Profiling: Negligible Affinity Across Broad Receptor and Enzyme Panel

SUN-1334H was profiled against a comprehensive panel of receptors and enzymes, demonstrating either no or insignificant affinity at all non-H1 targets tested [1]. This panel included H2, H3, and H4 histamine receptor subtypes; muscarinic acetylcholine receptors (M1-M5); α1- and α2-adrenergic receptors; serotonin (5-HT) receptor subtypes; dopamine receptors; and various ion channels and enzymes [1]. This selectivity profile contrasts markedly with first-generation antihistamines such as hydroxyzine and diphenhydramine, which exhibit significant binding to muscarinic and adrenergic receptors, and with certain second-generation agents that show measurable activity at H3 or other aminergic receptors [2].

receptor selectivity off-target activity safety pharmacology

Validated Application Scenarios for SUN-1334H (607736-84-5) Based on Quantitative Evidence


Preclinical Modeling of Allergic Rhinitis Requiring Combined Anti-Inflammatory and Non-Sedating Profile

Investigators modeling ovalbumin-induced allergic rhinitis in guinea pigs or mice should consider SUN-1334H as a tool compound when the experimental objective requires simultaneous reduction of inflammatory cell infiltration, IL-4 production, and nasal protein leakage without the confounding influence of CNS sedation. The direct comparative data demonstrate that SUN-1334H achieves anti-inflammatory efficacy comparable to cetirizine and hydroxyzine in this model, while maintaining the non-sedating profile of fexofenadine and desloratadine [1]. This unique combination enables clean interpretation of behavioral or cognitive endpoints in allergy studies where sedation would otherwise confound results.

Cardiac Safety Pharmacology Studies Requiring a High-Safety-Margin H1 Antagonist Control

In hERG channel screening assays or cardiovascular safety pharmacology studies, SUN-1334H serves as an appropriate H1 receptor antagonist control compound due to its well-characterized lack of hERG activity at concentrations up to 100 µM [2]. With a >10,000-fold separation between H1 receptor affinity (9.7 nM) and hERG channel modulation (>100 µM), SUN-1334H provides a validated benchmark for differentiating on-target H1 pharmacology from confounding cardiac ion channel effects [2]. This application is particularly relevant for laboratories conducting comprehensive in vitro cardiac safety panels or evaluating novel antihistamine candidates for proarrhythmic risk.

Neurogenic Inflammation Studies: Capsaicin-Induced Nasal Inflammation Model

For research focused on neurogenic inflammatory pathways in the nasal mucosa, SUN-1334H offers superior inhibition at low and middle dose levels compared to cetirizine, desloratadine, and hydroxyzine, with efficacy comparable only to fexofenadine in the capsaicin-induced nasal inflammation model [1]. Investigators studying sensory nerve-mediated inflammation, TRPV1 signaling, or the intersection of histamine and neuropeptide pathways should prioritize SUN-1334H or fexofenadine over other antihistamines in this specific experimental context [1].

Pharmacological Tool for Histamine-Specific Pathway Dissection

SUN-1334H's exceptional selectivity profile—demonstrating no significant affinity for over 50 non-H1 receptors and enzymes—makes it an optimal pharmacological tool for studies requiring unambiguous attribution of observed effects to H1 receptor antagonism [2]. In receptor crosstalk experiments, signal transduction pathway mapping, or genetic knockout validation studies where off-target activity would introduce interpretive ambiguity, SUN-1334H provides a cleaner pharmacological probe than first-generation antihistamines (e.g., hydroxyzine, diphenhydramine) or even certain second-generation agents with residual off-target binding [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for SUN 1334H

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.